Lipophilicity (LogP) Differentiation Across the (3-Hydroxypropyl) Carbamate Ester Homologous Series
The hexyl ester target compound exhibits a computed LogP of 2.50, representing a 2.7-fold increase over the ethyl ester analog (LogP 0.94) and a 6.3-fold increase over the isopropyl ester analog (XLogP 0.4), while remaining 1.2-fold lower than the decyl ester analog (LogP 3.07) . In the context of published QSAR models for alkyl carbamates, anticonvulsant activity was shown to depend parabolically on LogP with an optimum near LogP 1.7, while cytochrome P-450 binding affinity (1/Ks) increased linearly with lipophilicity across C2–C10 n-alkyl carbamates [1]. The hexyl ester LogP of 2.50 places it in a regime where both membrane permeability and metabolic enzyme engagement are substantially enhanced relative to shorter-chain analogs, but without the excessive lipophilicity (LogP > 3.0) associated with the decyl analog that may promote non-specific protein binding.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.50 (computed, Chemsrc) |
| Comparator Or Baseline | Ethyl ester (CAS 5659-67-6): LogP = 0.94; Isopropyl ester (CAS 90222-16-5): XLogP = 0.4; Decyl ester: LogP = 3.07 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP = +1.56 vs. ethyl; +2.10 vs. isopropyl; −0.57 vs. decyl |
| Conditions | Computed/predicted LogP values from Chemsrc, chem960, and ACD/Labs Percepta Platform; cross-database comparison |
Why This Matters
LogP governs membrane permeability, systemic distribution, and environmental fate; a ΔLogP of 1.56 between hexyl and ethyl esters translates to a ~36-fold difference in octanol-water partitioning, making the two non-interchangeable for any application where bioavailability or bioaccumulation potential is relevant.
- [1] Yamagami C, Takao N, Fujita T. Quantitative Structure-Activity Relationships of Anticonvulsant Aralkyl and Alkyl Carbamates. Chemical and Pharmaceutical Bulletin. 1985;33(6):2403-2410. Available at: https://www.jstage.jst.go.jp/article/cpb1958/33/6/33_6_2403/_article/-char/ja. View Source
- [2] Al-Gailany KAS, Houston JB, Bridges JW. The relationship between binding to cytochrome P-450 and metabolism of n-alkyl carbamates in isolated rat hepatocytes. Biochemical Pharmacology. 1982;31(7):1309-1313. View Source
